![molecular formula C17H24F3N3O2 B15113903 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B15113903.png)
1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one
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Overview
Description
1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one is a complex organic compound that features a pyrrolidine ring, a trifluorobutanone moiety, and a tert-butylpyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Trifluorobutanone Moiety: This step often involves the use of trifluoromethylation reagents under controlled conditions.
Attachment of the Tert-butylpyridazinyl Group: This is usually done through nucleophilic substitution reactions, where the pyridazinyl group is introduced using appropriate leaving groups and bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities with the pyrrolidine ring.
Trifluoromethyl Compounds: Other trifluoromethylated compounds, such as trifluoromethyl ketones, exhibit similar chemical properties.
Pyridazinyl Compounds: Compounds containing the pyridazinyl group, such as pyridazinone derivatives, are also comparable.
Uniqueness
1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the pyrrolidine and pyridazinyl groups contribute to its biological activity.
Properties
Molecular Formula |
C17H24F3N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-4,4,4-trifluorobutan-1-one |
InChI |
InChI=1S/C17H24F3N3O2/c1-16(2,3)13-4-5-14(22-21-13)25-11-12-7-9-23(10-12)15(24)6-8-17(18,19)20/h4-5,12H,6-11H2,1-3H3 |
InChI Key |
SAHSYFAEVAJXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)CCC(F)(F)F |
Origin of Product |
United States |
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